Diethyl-2-carbethoxypimelate

Organic Synthesis Purification Physical Chemistry

Diethyl-2-carbethoxypimelate (CAS 53007-36-6), systematically referred to as triethyl pentane-1,1,5-tricarboxylate, is a triethyl ester derivative of pimelic acid (C₁₄H₂₄O₆, MW 288.34 g/mol). It is supplied as an oil with a reported boiling range of 175–182 °C and is soluble in dichloromethane, ether, ethyl acetate, and methanol.

Molecular Formula C14H24O6
Molecular Weight 288.34 g/mol
CAS No. 53007-36-6
Cat. No. B015172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-2-carbethoxypimelate
CAS53007-36-6
Synonyms1,1,5-Pentanetricarboxylic Acid 1,1,5-Triethyl Ester;  Triethyl 1,1,7-Heptanetrioate;  Triethyl 1,1,5-Pentanetricarboxylate; 
Molecular FormulaC14H24O6
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C14H24O6/c1-4-18-12(15)10-8-7-9-11(13(16)19-5-2)14(17)20-6-3/h11H,4-10H2,1-3H3
InChIKeyREQNYFWMQIAVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-2-carbethoxypimelate (CAS 53007-36-6) – Technical Baseline for Scientific Procurement


Diethyl-2-carbethoxypimelate (CAS 53007-36-6), systematically referred to as triethyl pentane-1,1,5-tricarboxylate, is a triethyl ester derivative of pimelic acid (C₁₄H₂₄O₆, MW 288.34 g/mol) [1]. It is supplied as an oil with a reported boiling range of 175–182 °C and is soluble in dichloromethane, ether, ethyl acetate, and methanol . The compound contains three ester moieties – two geminal to each other at the C-2 position and one at the terminal C-7 – which collectively provide a differentiated reactivity profile relative to simpler dialkyl pimelates for condensation and cyclization chemistries [2].

Why Diethyl-2-carbethoxypimelate Cannot Be Readily Substituted by Common Pimelate Analogs


The critical structural feature of diethyl-2-carbethoxypimelate is the presence of three ester groups, including two geminal ethoxycarbonyl substituents at the C-2 position, which imparts a reactivity pattern distinct from that of simple dialkyl pimelates such as diethyl pimelate (CAS 2050-20-4) . Unlike diethyl pimelate, which offers only two terminal ester functionalities for linear chain extension, the 1,1,5-triester arrangement enables condensation with guanidines to form pyrimidine rings directly, a transformation exploited in the synthesis of antineoplastic agents [1]. Furthermore, the compound’s boiling range (175–182 °C) and solubility profile differ markedly from the constitutional isomer triethyl 1,1,1-pentanetricarboxylate (CAS 3272-32-0, bp 342.7 °C at 760 mmHg), making casual interchange of these triesters impractical in synthetic workflows and purification protocols .

Quantitative Differentiation Evidence for Diethyl-2-carbethoxypimelate vs. Closest Analogs


Boiling Point and Purification-Relevant Volatility Compared to Diethyl Pimelate

Diethyl-2-carbethoxypimelate exhibits a markedly lower boiling range (175–182 °C) than the simpler diester diethyl pimelate (252–255 °C at 760 mmHg, or 149 °C at 18 mmHg) , . This lower boiling point, likely measured under reduced pressure, facilitates vacuum distillation-based purification and reduces thermal degradation risk during solvent removal, a property not shared by the diester analog.

Organic Synthesis Purification Physical Chemistry

Geminal Diester Reactivity Essential for Pyrimidine Condensation: Comparison to Diethyl Pimelate

The 1,1,5-triethyl ester arrangement in diethyl-2-carbethoxypimelate allows direct condensation with substituted guanidines to form 5-(pyrimidinyl)pentanoic acid derivatives, a key step in the synthesis of antineoplastic candidates [1]. In contrast, diethyl pimelate lacks the geminal diester grouping and cannot participate in this cyclocondensation without additional functionalization steps . The reaction has been documented in peer-reviewed chemistry, where the triester (XI) was condensed with dicyanodiamide and substituted guanidines to yield the target pyrimidine acids (II-IX) [1].

Medicinal Chemistry Heterocycle Synthesis Antineoplastic Agents

Physical State and Handling: Oil vs. Solid/Liquid State of Triethyl 1,1,1-Pentanetricarboxylate

Diethyl-2-carbethoxypimelate is an oil at ambient temperature, whereas the constitutional isomer triethyl 1,1,1-pentanetricarboxylate (CAS 3272-32-0) is predicted to have a density of 1.067 g/cm³ and a boiling point of 342.7 °C at 760 mmHg , . The significantly lower boiling point of the 1,1,5-isomer (175–182 °C) compared to the 1,1,1-isomer indicates dramatically different intermolecular forces, likely due to the greater molecular symmetry of the 1,1,1-isomer, which can affect solubility, mixing behavior, and distillation parameters in multi-step syntheses.

Formulation Handling Physical Property

High-Confidence Application Scenarios for Diethyl-2-carbethoxypimelate Based on Quantitative Differentiation


Synthesis of 5-(Pyrimidinyl)pentanoic Acid Antineoplastic Candidates

Diethyl-2-carbethoxypimelate is the preferred building block for constructing 2-substituted 5-(4-oxo-6-hydroxy-3,4-dihydro-5-pyrimidinyl)pentanoic acid derivatives via condensation with guanidines [1]. Unlike simple pimelate diesters that require pre-functionalization at the C-2 position, the geminal diester group in this triester enables direct cyclocondensation, reducing step count and improving overall synthetic efficiency for medicinal chemistry programs targeting antineoplastic agents.

Vacuum Distillation-Intensive Multi-Step Synthesis Requiring Low Thermal Stress

With a boiling range of 175–182 °C and an oil physical state, diethyl-2-carbethoxypimelate is better suited than diethyl pimelate (bp 252–255 °C) or triethyl 1,1,1-pentanetricarboxylate (bp 342.7 °C) for vacuum distillation purification in heat-sensitive synthetic sequences , . This property is particularly advantageous when the compound serves as an intermediate that must be isolated and purified before subsequent low-temperature transformations.

Isomer-Specific Procurement for Synthetic Route Fidelity

The substantial boiling point difference (≥160 °C) between diethyl-2-carbethoxypimelate (1,1,5-isomer) and triethyl 1,1,1-pentanetricarboxylate (1,1,1-isomer) means that fractional distillation can effectively reject the constitutional isomer, ensuring that the purchased material maintains the regiochemistry required for condensation with guanidines , . This is critical when the synthetic route cannot tolerate isomeric contamination.

Proteomics and Biochemical Reagent Preparation

The compound is listed as a miscellaneous reagent used in proteomics research, where its triester structure may serve as a linker or derivatization agent for studying protein interactions . Its multidentate ester functionality offers three points of covalent attachment or modification, a feature not available with simple dialkyl pimelates, potentially enabling more complex bioconjugate architectures.

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